
CCG215022
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCG215022 is a G protein-coupled receptor kinases (GRKs) inhibitor with significant selectivity and potency. It exhibits inhibitory effects on GRK2, GRK5, and GRK1 with IC50 values of 0.15±0.07 μM, 0.38±0.06 μM, and 3.9±1 μM, respectively . This compound is primarily used for research purposes and has shown potential in various scientific fields.
準備方法
The synthesis of CCG215022 involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The compound is then subjected to various purification processes to ensure high purity levels, often exceeding 98% . Industrial production methods may involve large-scale synthesis and purification techniques to meet research demands.
化学反応の分析
CCG215022 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which facilitate the replacement of specific atoms or groups within the molecule.
Major Products: The primary products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Cardiovascular Applications
CCG215022 has been extensively studied for its effects on cardiac function. Research indicates that it enhances contractility in cardiomyocytes at significantly lower concentrations compared to other inhibitors like paroxetine.
Key Findings:
- Potency : this compound exhibited nanomolar IC50 values against both GRK2 and GRK5, making it at least 20-fold more potent than paroxetine in enhancing contractility in murine cardiomyocytes .
- Mechanism of Action : The compound inhibits GRK-mediated desensitization of β-adrenergic receptors, which are crucial for cardiac function. This inhibition leads to increased cardiac output under stressed conditions (e.g., isoproterenol stimulation) without adverse effects on baseline contractility .
Data Table: Potency Comparison of this compound with Other Inhibitors
Compound | Target Kinase | IC50 (nM) | Relative Potency |
---|---|---|---|
This compound | GRK2 | <10 | 20-fold vs Paroxetine |
This compound | GRK5 | <10 | 80-fold vs GRK1 |
Paroxetine | GRK2 | ~200 | Baseline |
Cancer Research
This compound has shown promise in the treatment of various cancers, particularly through its action on GRK5, which plays a role in tumor growth and self-renewal.
Case Study: Rhabdomyosarcoma (RMS)
- A study demonstrated that treatment of human RMS xenografts in mice with this compound significantly reduced tumor growth and self-renewal capabilities . This suggests that targeting GRKs can inhibit the proliferation of cancer cells.
Data Table: Effects of this compound on Tumor Growth
Neurobiology
Research indicates that GRKs are involved in neurobiological processes, including the modulation of neurotransmitter receptors.
Potential Applications:
- Neuroprotection : By inhibiting GRK activity, this compound may help protect neurons from excitotoxicity and inflammation-related damage.
- Therapeutic Use : Given its selectivity and potency, this compound may be explored as a therapeutic agent for neurodegenerative diseases where GRK dysregulation is implicated.
Structural Insights and Drug Design
The structural analysis of this compound binding to GRKs has provided insights into its design as a selective inhibitor.
Key Findings:
作用機序
CCG215022 exerts its effects by inhibiting G protein-coupled receptor kinases. It binds to the active site of these kinases, preventing their interaction with G protein-coupled receptors. This inhibition leads to increased contractility in cardiomyocytes and prevents the desensitization of certain receptors . The molecular targets include GRK2, GRK5, and GRK1, with specific pathways involving the phosphorylation of these kinases .
類似化合物との比較
CCG215022 is unique due to its high selectivity and potency against GRKs. Similar compounds include:
Paroxetine: While it also inhibits GRKs, this compound is at least 20-fold more potent.
GSK180736A: This compound shares structural similarities with this compound but differs in its binding affinity and selectivity.
Sangivamycin: Another GRK inhibitor, but with different structural and functional properties.
This compound stands out due to its specific inhibitory effects on GRK2, GRK5, and GRK1, making it a valuable tool in scientific research.
生物活性
CCG215022 is a small-molecule inhibitor specifically targeting G protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK5. This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases and other conditions related to GPCR signaling dysregulation. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various biological systems, and relevant case studies.
This compound was designed as a potent inhibitor of GRK2 and GRK5, two kinases that play critical roles in the desensitization of GPCRs. The compound binds to the active site of these kinases, preventing them from phosphorylating GPCRs, which is essential for receptor desensitization and internalization. The crystal structure of the GRK5-CCG215022 complex revealed that the compound occupies the hydrophobic subsite of the active site, forming critical hydrogen bonds that enhance its inhibitory potency .
Potency and Efficacy
In vitro studies have demonstrated that this compound exhibits nanomolar potency against both GRK2 and GRK5. For instance, it was shown to be at least 20-fold more potent than paroxetine in inhibiting GRK-mediated phosphorylation and enhancing cardiomyocyte contractility . The following table summarizes the IC50 values for this compound compared to other inhibitors:
Compound | Target Kinase | IC50 (nM) |
---|---|---|
This compound | GRK2 | 5 |
This compound | GRK5 | 6 |
Paroxetine | GRK2 | 100 |
Paroxetine | GRK5 | 120 |
Biological Activity in Cardiomyocytes
The effects of this compound on cardiac function were assessed using isolated mouse cardiomyocytes. In experiments where cardiomyocytes were stimulated with isoproterenol, this compound significantly increased contractility at a concentration of 500 nM , comparable to the effects observed with 10 µM paroxetine but at a much lower dosage . This indicates not only its efficacy but also its potential for reduced side effects due to lower required dosages.
Study on Arterial Contraction
A study investigated the role of this compound in modulating arterial contractions mediated by GPCRs. The compound was shown to effectively prevent desensitization during UTP and angiotensin II-induced contractions in isolated mesenteric smooth muscle cells (MSMC). Preincubation with this compound resulted in significant attenuation of receptor desensitization, highlighting its potential for regulating vascular tone .
Cardiovascular Disease Models
Research has indicated that targeting GRK2 with inhibitors like this compound could provide therapeutic benefits in models of cardiovascular diseases. In cardiac-specific GRK2 knockout mice, enhanced glucose metabolism was observed, suggesting that inhibition of GRK2 may improve metabolic responses during heart failure conditions .
特性
IUPAC Name |
4-[4-fluoro-3-(pyridin-2-ylmethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN7O3/c1-14-22(25(36)32-17-6-8-21-16(10-17)12-30-34-21)23(33-26(37)31-14)15-5-7-20(27)19(11-15)24(35)29-13-18-4-2-3-9-28-18/h2-12,23H,13H2,1H3,(H,29,35)(H,30,34)(H,32,36)(H2,31,33,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMBNKDQXGINRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)NN=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。